molecular formula C8H5NO B13972844 2,4-Methanofuro[2,3-C]pyridine CAS No. 99573-90-7

2,4-Methanofuro[2,3-C]pyridine

Cat. No.: B13972844
CAS No.: 99573-90-7
M. Wt: 131.13 g/mol
InChI Key: FBQCSOQOMAVFCE-UHFFFAOYSA-N
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Description

General Significance of Fused and Bridged Nitrogen Heterocycles in Advanced Chemical Research

Fused and bridged nitrogen heterocycles are "privileged scaffolds" in medicinal chemistry and materials science. acsgcipr.org Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors. nih.gov Statistics reveal that over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing systems being particularly prominent. nih.gov In fact, approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.govnih.gov

The prevalence of these motifs stems from their stability and their ability to engage in crucial intermolecular interactions, such as hydrogen bonding with DNA and proteins. nih.gov Bridged systems, in particular, offer a higher degree of conformational rigidity compared to their non-bridged counterparts. This restricted flexibility can lead to enhanced binding affinity and selectivity for a specific biological target, a highly desirable trait in drug design. nih.gov The synthesis of these complex structures, often referred to as nitrogen-bridgehead or ring-junction nitrogen heterocycles, is a key area of research, with transition-metal-catalyzed C-H activation emerging as a powerful tool for their construction in an atom-economical manner. acsgcipr.org

Examples of Biologically Active Nitrogen Heterocycles Biological Importance
Nicotine Alkaloid, stimulant
Anabasine Alkaloid, insecticide
Atropine Anticholinergic drug
Morphine Opioid analgesic
Serotonin Neurotransmitter
Thiamine (Vitamin B1) Essential nutrient

Historical Context of Furo[2,3-C]pyridine (B168854) Core Syntheses and Their Chemical Evolution

The furo[2,3-c]pyridine scaffold is an isomer of the more widely studied 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine). The synthesis of furopyridines has been an area of active investigation, driven by their potential as isosteric replacements for other heterocycles in biologically active molecules. nih.gov

Early synthetic approaches often involved multi-step sequences. A notable strategy for related isomers, such as furo[3,2-c]pyridines, involved the preparation of substituted furopropenoic acids, which were then converted to azides. These azides underwent thermal cyclization to form furopyridones, which could be subsequently aromatized to the target furopyridine system. researchgate.net

More contemporary methods have focused on efficiency and the introduction of functional handles for further chemical modification. Transition-metal catalysis has become a cornerstone of modern synthetic strategies. For instance, tandem Sonogashira coupling-cycloisomerization reactions provide a general and efficient route to functionalized furopyridazines, a related class of compounds. nih.gov For the furo[2,3-b]pyridine (B1315467) isomer, concise four-step syntheses have been developed that allow for gram-scale production and introduce handles for chemoselective cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) for applications like kinase inhibition. nih.gov Intramolecular Diels-Alder reactions have also been explored as a pathway to create the fused ring system, although with varying success depending on the specific substitution pattern and tethering of the dienophile. nih.govnih.gov

Synthetic Approach to Furopyridine Cores Description Key Features
From Furopropenoic Acids Multi-step sequence involving azide (B81097) formation and thermal cyclization.Classical approach, often requires harsh conditions. researchgate.net
Tandem Catalysis Sonogashira coupling followed by cycloisomerization.Efficient, provides access to functionalized systems. nih.gov
SNAr and Cyclization Nucleophilic aromatic substitution on a halopyridine followed by ring closure.A common and robust method for building the furan (B31954) ring. nih.gov
Diels-Alder Reaction Intramolecular [4+2] cycloaddition to form the pyridine (B92270) ring.Can be challenging; success depends on substrate electronics and geometry. nih.govnih.gov

Structural Elucidation and Nomenclatural Specificity of the 2,4-Methano Bridge in Polycyclic Architectures

The nomenclature of bridged fused ring systems is governed by specific IUPAC rules. researchgate.net A bridged system is formed when a bond or a chain of atoms connects two non-adjacent positions of a parent ring system. nih.gov In the case of 2,4-Methanofuro[2,3-C]pyridine , the name indicates a parent furo[2,3-c]pyridine system that is bridged.

furo[2,3-c]pyridine : This describes the parent fused heterocyclic system, where a furan ring is fused to the 'c' face (the bond between atoms 3 and 4) of a pyridine ring.

2,4-Methano : This prefix describes the bridge. "Methano" indicates a bridge consisting of a single carbon atom (-CH₂-). The locants "2,4" specify the attachment points of this bridge to the parent furo[2,3-c]pyridine skeleton.

The introduction of a methano bridge imposes significant conformational rigidity. nih.govnih.gov It locks the molecule into a specific three-dimensional shape, preventing the ring-flipping and bond rotations that are possible in more flexible, non-bridged analogues. This rigidity is a direct consequence of creating a bicyclic, or in this case, tricyclic, structure where the bridgehead atoms (carbons 2 and 4) are shared between multiple rings. The strain associated with such bridged systems, particularly in smaller rings, is a critical factor in their reactivity and stability. Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, are a primary method for constructing such bridged skeletons. nih.gov

Overview of Research Trajectories for Complex Bridged Furo[2,3-C]pyridine Systems

While the specific compound this compound is not prominently featured in existing literature, the research trajectories for analogous complex bridged heterocycles provide a clear indication of its potential areas of application. The primary focus of research on such scaffolds is overwhelmingly in the domain of medicinal chemistry.

The development of potent and selective inhibitors of biological targets is a major driver. For instance, derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory and autoimmune diseases. nih.gov Similarly, furo[2,3-c]pyridine-based compounds have been identified as potent and selective inhibitors of B-Raf, a protein kinase implicated in certain cancers. The rigid framework of a bridged system like this compound could offer a novel template for designing next-generation kinase inhibitors with improved selectivity and pharmacokinetic profiles.

Future research would likely focus on:

Development of Novel Synthetic Routes : Establishing efficient and stereocontrolled methods to synthesize the 2,4-methano-bridged core, likely via intramolecular cycloaddition strategies. nih.govnih.gov

Medicinal Chemistry Exploration : Using the synthesized core as a scaffold for creating libraries of new compounds to be screened against various biological targets, particularly protein kinases and G-protein coupled receptors. nih.gov

Computational Studies : Employing density functional theory (DFT) and other computational methods to understand the electronic properties and conformational preferences of the bridged system, aiding in the rational design of derivatives with specific biological activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99573-90-7

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

2-oxa-5-azatricyclo[5.2.1.03,8]deca-1(9),3(8),4,6-tetraene

InChI

InChI=1S/C8H5NO/c1-5-3-9-4-8-7(5)2-6(1)10-8/h2-4H,1H2

InChI Key

FBQCSOQOMAVFCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(O2)C=NC=C31

Origin of Product

United States

Synthetic Methodologies for 2,4 Methanofuro 2,3 C Pyridine and Analogous Skeletal Architectures

Strategic Approaches to the Furo[2,3-C]pyridine (B168854) Core Formation

The construction of the furo[2,3-c]pyridine skeleton can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, diversity, and substrate scope. These methods range from multicomponent reactions that assemble the core in a single step to sequential processes involving metal-catalyzed cross-couplings and subsequent cyclizations.

Multicomponent Reaction (MCR) Strategies: Groebke–Blackburn–Bienaymé (GBB) and Post-Modification Cyclizations

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a heterocyclic amidine, an aldehyde, and an isonitrile, is a well-established method for synthesizing imidazo-fused heterocycles. taylorandfrancis.com However, an "unusual" variant of the GBB reaction has been reported to yield the furo[2,3-c]pyridine skeleton. taylorandfrancis.comthieme-connect.comysu.am

Specifically, the reaction of pyridoxal (B1214274) with a 2-aminopyridine (B139424) derivative in the presence of an isocyanide can lead to the formation of a 2,3-diamino-furo[2,3-c]pyridine. taylorandfrancis.comthieme-connect.com It is proposed that the initial Schiff base formed between pyridoxal and the 2-aminopyridine undergoes an intramolecular cyclization involving the phenolic hydroxyl group of the pyridoxal moiety, rather than the expected pyridine (B92270) nitrogen, leading to the furo[2,3-c]pyridine core. taylorandfrancis.comthieme-connect.com This "unusual" GBB reaction provides a unique entry to 2,3-diamino-substituted furo[2,3-c]pyridines, which can serve as versatile intermediates for further functionalization. taylorandfrancis.comlibretexts.org

Following the GBB reaction, post-modification strategies can be employed to construct more complex polycyclic systems. For instance, the resulting 2,3-diamino-furo[2,3-c]pyridines can undergo nitrosonium-mediated diazotization to form a triazole ring, yielding novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds. taylorandfrancis.comnih.gov This two-step sequence, combining an MCR with a subsequent cyclization, allows for the generation of a diverse library of tricyclic compounds. taylorandfrancis.comthieme-connect.com The initial GBB-type reaction can often be performed at room temperature, avoiding the need for microwave heating. taylorandfrancis.comthieme-connect.com

Table 1: Examples of Furo[2,3-c]pyridine Synthesis via GBB and Post-Modification

Starting MaterialsReaction TypeProduct ScaffoldReference
Pyridoxal, 2-aminopyridine, isocyanideUnusual GBB reaction2,3-Diamino-furo[2,3-c]pyridine taylorandfrancis.comthieme-connect.com
2,3-Diamino-furo[2,3-c]pyridineDiazotizationTriazolo[4′,5′:4,5]furo[2,3-c]pyridine taylorandfrancis.comnih.gov

Catalytic Cascade Cyclizations: Gold-Catalyzed Oxidative Processes and Furopyridinyl Construction

Gold catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems through cascade reactions. acs.orgdtu.dkresearchgate.net Gold-catalyzed oxidative cascade cyclizations of readily accessible diynamides have been shown to be an effective method for constructing the furopyridinyl motif. acs.orgdtu.dk This strategy can lead to the formation of multiple new bonds and two additional heteroaromatic rings in a single operation, offering a straightforward approach to polycyclic N-heterocycles. acs.org The resulting heterocyclic products have also shown potential as blue luminous materials with significant fluorescence quantum yields. acs.org

While direct examples for the synthesis of the parent furo[2,3-c]pyridine are not explicitly detailed, the methodology has been successfully applied to the synthesis of related structures like furo[2,3-c]isoquinolines. acs.org The general mechanism is believed to involve the gold-catalyzed activation of the alkyne moieties, followed by an intramolecular cyclization cascade. researchgate.net The versatility of gold catalysis in activating alkynes towards nucleophilic attack makes it a promising strategy for the construction of various furan-fused heterocycles. researchgate.netescholarship.orgresearchgate.net

Sequential Lithiation, Zincation, and Cross-Coupling Methods for Annulated Furo-Pyridines

A powerful and streamlined one-pot procedure for the synthesis of annulated furopyridines, specifically benzofuro[2,3-c]pyridines, involves a four-step sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). researchgate.netnih.govnsf.govnih.gov This methodology utilizes readily available fluoropyridines and 2-bromophenyl acetates as starting materials. researchgate.netnih.govnsf.gov

The sequence is initiated by the directed ortho-lithiation of a fluoropyridine, followed by transmetalation with a zinc salt to generate an organozinc species. researchgate.netnsf.gov This intermediate then undergoes a palladium-catalyzed Negishi cross-coupling reaction with a 2-bromophenyl acetate (B1210297). researchgate.netnih.gov The subsequent in situ deprotection of the acetate group reveals a phenoxide, which then participates in an intramolecular SNAr reaction, displacing the fluorine atom on the pyridine ring to form the furan (B31954) ring and complete the benzofuro[2,3-c]pyridine scaffold. researchgate.netnsf.gov

This one-pot procedure is advantageous due to its use of readily available starting materials, mild reaction conditions, and low catalyst loading. researchgate.net However, the success of the final intramolecular SNAr step can be dependent on the electronic nature of the pyridine ring, with less activated fluorine atoms sometimes failing to undergo substitution. researchgate.netnih.govnsf.gov In such cases, a solvent exchange and the addition of a stronger base may be necessary to promote the cyclization. researchgate.netnih.govnsf.gov

Table 2: Key Steps in the One-Pot Synthesis of Benzofuro[2,3-c]pyridines

StepTransformationKey ReagentsReference
1Directed ortho-lithiationLDA researchgate.netnsf.gov
2ZincationZnCl₂ researchgate.netnsf.gov
3Negishi Cross-CouplingPd catalyst, 2-bromophenyl acetate researchgate.netnih.gov
4Intramolecular SNArBase (e.g., Cs₂CO₃) researchgate.netnsf.gov

Intramolecular Cyclization Pathways via Nucleophilic Aromatic Substitution (SNAr)

Intramolecular nucleophilic aromatic substitution (SNAr) is a common and effective strategy for the final ring-closing step in the synthesis of various fused heterocyclic systems, including furo[2,3-c]pyridines. researchgate.netnih.govnsf.govchim.it This approach typically involves the formation of a biaryl precursor containing a pyridine ring with a suitable leaving group (often a halogen) and an adjacent aryl ring bearing a nucleophilic hydroxyl group.

The SNAr reaction is a key step in the sequential lithiation, zincation, and cross-coupling methodology described in the previous section. researchgate.netnsf.gov Beyond that specific sequence, other methods can be employed to generate the necessary biaryl phenol (B47542) intermediate. For instance, palladium-catalyzed Suzuki cross-coupling reactions between dihalopyridines and 2-hydroxyphenylboronic acids have been utilized, followed by a copper-catalyzed intramolecular cyclization. nih.gov

The efficiency of the intramolecular SNAr reaction is highly dependent on the activation of the pyridine ring. Electron-withdrawing groups on the pyridine can facilitate the substitution, while the position of the leaving group is also crucial. researchgate.netnih.govnsf.gov For less reactive substrates, harsher conditions such as higher temperatures and stronger bases may be required to effect the cyclization. researchgate.netnih.govnsf.gov An alternative approach involves an acetylene-activated SNAr/intramolecular cyclization cascade, where an ortho-alkynyl group activates the substrate for SNAr and also serves as the carbon source for the newly formed five-membered ring. chim.it

Methodologies for Installing the 2,4-Methano Bridge

The construction of the 2,4-methano bridge on the furo[2,3-c]pyridine core introduces a significant level of three-dimensionality and rigidity to the molecular framework. While specific literature detailing the synthesis of 2,4-Methanofuro[2,3-C]pyridine is scarce, analogous transformations in related heterocyclic systems suggest that cycloaddition reactions are a promising avenue for installing such bridged structures. nsf.gov

Diels-Alder and Related Cycloaddition Reactions for Bridged Ring Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used method for the construction of six-membered rings, often with high stereocontrol. nih.gov In the context of forming a 2,4-methano bridge on a furo[2,3-c]pyridine, this would likely involve an intramolecular Diels-Alder (IMDA) reaction. Such a reaction would require a furo[2,3-c]pyridine derivative bearing a diene tethered to the furan ring, which could then undergo cycloaddition with a dienophile within the same molecule.

Other types of cycloaddition reactions, such as 1,3-dipolar cycloadditions, are also potent methodologies for the formation of bridged heterocyclic compounds. taylorandfrancis.comnsf.gov A rhodium-catalyzed intramolecular [3+2] dipolar cycloaddition has been developed for the synthesis of various bridged bicyclo[m.n.2] ring systems, highlighting the potential of such strategies for creating complex, bridged architectures from acyclic precursors. nsf.gov

Given the precedent for cycloaddition reactions on related heterocyclic scaffolds, it is conceivable that a suitably functionalized furo[2,3-c]pyridine could undergo an intramolecular cycloaddition to furnish the desired 2,4-methano bridge. The development of such a strategy would provide a valuable tool for accessing this and other novel, three-dimensional heterocyclic systems.

Intramolecular C-H Insertion Reactions of Reactive Intermediates (e.g., Alkylidene Carbenes) in Bridged Systems

The formation of the methano-bridge in this compound and similar bridged structures can be effectively achieved through intramolecular C-H insertion reactions of reactive intermediates like alkylidene carbenes. bham.ac.uk These high-energy species, once generated, can readily insert into strategically positioned C-H bonds to forge new carbon-carbon bonds and construct the characteristic bridged architecture.

Alkylidene carbenes are typically generated in situ from various precursors, such as α,β-epoxy-N-aziridinylimines, through thermolysis. bham.ac.ukresearchgate.net The choice of precursor and reaction conditions is crucial for controlling the reactivity and selectivity of the carbene. Theoretical studies, often employing density functional theory (DFT) calculations, have provided valuable insights into the mechanisms of these insertion reactions, revealing that many proceed through stepwise pathways involving the formation of ylide intermediates. pku.edu.cn However, certain insertions, like 1,5-S-H insertion, can occur via a concerted mechanism. pku.edu.cn

The regioselectivity and stereoselectivity of the C-H insertion are influenced by several factors, including electronic, steric, and conformational effects of the substrate. pku.edu.cn For instance, in the synthesis of cyclopentenes via 1,5-C-H insertion, the reaction often proceeds with retention of configuration. bham.ac.uk The transition state geometry, which can resemble a chair or half-chair conformation, plays a significant role in determining the stereochemical outcome. pku.edu.cnudel.edu

Research has demonstrated the successful application of alkylidene carbene C-H insertion in the synthesis of complex polycyclic systems. For example, investigations into the synthesis of the ingenol (B1671944) A-ring have utilized intramolecular C-H insertion of α-hydroxyalkylidene carbenes on 8-oxabicyclic ring systems. bham.ac.uk The diastereoselectivity of these reactions can be controlled by the presence of protecting groups on nearby functional moieties. bham.ac.ukresearchgate.net

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a competing reaction pathway for exocyclic alkylidene carbenes, leading to the formation of strained cyclic alkynes. nih.gov Computational studies have been employed to predict the thermodynamic favorability of the FBW rearrangement versus the desired C-H insertion. nih.gov In some cases, both the alkylidene carbene and its rearranged cycloalkyne product can be trapped, providing experimental evidence for this equilibrium. nih.gov

Stereoselective Bridging Reactions in Polycyclic Heterocycle Synthesis

Achieving stereocontrol in the synthesis of bridged polycyclic heterocycles is paramount, as the spatial arrangement of atoms profoundly influences the molecule's biological activity and material properties. Various stereoselective bridging reactions have been developed to address this challenge.

One powerful strategy involves the use of cycloaddition reactions. For instance, a diastereoselective synthesis of partially reduced triazoledione (B1667160) fused pyridopyridazines was achieved through a Diels-Alder reaction between 4-vinyl-1,2,5,6-tetrahydropyridine dienes and an N-phenyl-1,2,4-triazoledione dienophile, yielding products with very good diastereoselectivities. mdpi.com Similarly, [4+3] cycloaddition reactions of oxyallyl cations with substituted furans have been investigated for the construction of complex polycyclic frameworks, where regio- and diastereoselectivity are critical for the synthesis of natural products. researchgate.net

Another approach relies on intramolecular cyclization reactions where the stereochemistry is directed by existing chiral centers in the substrate. For example, the synthesis of spirocyclic oxindoles has been achieved with high diastereoselectivity through various catalytic cascade cyclizations and intramolecular C-H arylations. rsc.org The memory of chirality effect has also been observed in certain alkene cyclizations, where the chirality of the starting material is almost completely preserved in the product. mdpi.com

Advanced Synthetic Techniques for Derivatization and Functionalization

The ability to introduce diverse functional groups onto the furo[2,3-c]pyridine scaffold is crucial for exploring structure-activity relationships and developing new therapeutic agents or materials. Advanced synthetic techniques have been developed to achieve regioselective functionalization, control stereochemistry during multi-step syntheses, and generate libraries of analogs.

Regioselective Functionalization of Furo[2,3-C]pyridine Frameworks

Regioselective functionalization allows for the precise modification of specific positions on the furo[2,3-c]pyridine ring system. Lithiation followed by electrophilic trapping is a powerful and widely used method for this purpose. researchgate.netnih.gov By carefully choosing the lithiating agent and reaction conditions, different positions of the furo[2,3-c]pyridine core can be selectively deprotonated and subsequently reacted with a variety of electrophiles to introduce new substituents. researchgate.netnih.gov For example, successive regioselective lithiations of furo[2,3-c]pyridine using n-BuLi and the [n-BuLi/LiDMAE] superbase have been described, enabling the synthesis of polysubstituted derivatives. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are another cornerstone of regioselective functionalization. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. For instance, Pd- or Ni-catalyzed coupling reactions have been used to synthesize 2,2'- or 7,7'-bifuro[2,3-c]pyridine ligands. researchgate.net The development of methods for the selective functionalization of the C-3 and C-7 positions of 2-substituted furo[3,2-b]pyridines via palladium-catalyzed direct arylation highlights the level of control that can be achieved. researchgate.net

Stereochemical Control in Multi-Step Syntheses: Diastereoselective and Enantioselective Routes

Controlling stereochemistry over multiple synthetic steps is a significant challenge. Diastereoselective and enantioselective routes are essential for the preparation of single enantiomers of chiral furo[2,3-c]pyridine derivatives.

One approach involves the use of chiral catalysts to induce enantioselectivity. For example, Ni-catalyzed enantioselective cyclopropanation with phenyliodonium (B1259483) derived ylides has been reported. rsc.org Organocatalysis has also emerged as a powerful tool, with α,α-diphenyl prolinol derivatives being used to catalyze [2+2]-cycloadditions of 3-ylideneoxindoles with α,β-unsaturated aldehydes in a stereoselective manner. rsc.org

Alternatively, the stereochemistry of a reaction can be controlled by a chiral auxiliary or a pre-existing stereocenter in the substrate. For instance, the diastereoselectivity of alkylidene carbene insertion reactions can be influenced by protecting groups on adjacent stereocenters. bham.ac.uk

The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction offers an interesting entry point for creating stereochemically complex furo[2,3-c]pyridine derivatives. nih.gov While the initial reaction can produce a mixture of stereoisomers, subsequent transformations can be designed to be stereoselective, allowing for the synthesis of specific diastereomers.

Convergent and Divergent Synthesis Strategies for Analog Library Generation

The efficient generation of libraries of related compounds is crucial for drug discovery and materials science. Convergent and divergent synthetic strategies are two powerful approaches for this purpose.

A convergent synthesis involves the preparation of several fragments of the target molecule independently, which are then assembled in the final steps. This approach is often more efficient for the synthesis of complex molecules.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org This strategy is particularly well-suited for generating libraries of analogs for structure-activity relationship (SAR) studies. For example, a central core molecule can be reacted with a set of diverse building blocks to quickly generate a library of compounds with skeletal diversity. wikipedia.org Diversity-oriented synthesis (DOS) is a specific type of divergent strategy that aims to create libraries of molecules with a wide range of different scaffolds. wikipedia.org

Chemical Reactivity and Transformation Pathways of 2,4 Methanofuro 2,3 C Pyridine

Reactivity Profile of the Pyridine (B92270) Nitrogen and Furan (B31954) Oxygen Atoms

The reactivity of 2,4-Methanofuro[2,3-c]pyridine is largely influenced by the two heteroatoms present in its core structure: the pyridine nitrogen and the furan oxygen.

The pyridine nitrogen atom is the most basic and nucleophilic center in the molecule. Its lone pair of electrons is located in an sp² hybrid orbital in the plane of the ring and is readily available for protonation by acids or for coordination to Lewis acids and transition metals. This interaction is fundamental to many of the transformations the scaffold can undergo. Alkylation and acylation reactions are also expected to occur preferentially at this nitrogen, forming the corresponding pyridinium salts. The formation of a pyridinium species significantly alters the electronic properties of the entire ring system, rendering it highly electron-deficient and activating it towards nucleophilic attack.

In contrast, the furan oxygen atom is a significantly weaker Lewis base. Its lone pair electrons are more delocalized into the aromatic system of the furan ring, reducing their availability for interaction with electrophiles. While coordination to very strong Lewis acids might be possible, reactions at the furan oxygen are generally less favorable than those at the pyridine nitrogen.

Electrophilic and Nucleophilic Substitution Reactions on the Furo[2,3-C]pyridine (B168854) System

The fused ring system allows for aromatic substitution reactions, though the regioselectivity is heavily influenced by the interplay between the electron-deficient pyridine ring and the electron-rich furan ring.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. When such reactions are forced under harsh conditions, substitution typically occurs at the C-3 position (meta to the nitrogen). For the furo[2,3-c]pyridine system, this corresponds to the C-6 and C-7 positions. The furan moiety, while normally reactive towards electrophiles, is deactivated by the fused pyridine ring. However, some electrophilic substitution may still be possible at the C-3 position. Studies on related benzo[b]furo[2,3-c]pyridines have shown that nitration and acylation proceed at positions on the benzene ring, indicating that the pyridine portion of the heterocycle is less reactive. researchgate.net Similarly, the nitration of furo[3,2-c]pyridine occurs at the C-2 position of the furan ring. doi.org For this compound, a competition between substitution at C-3, C-6, and C-7 would be expected, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄6-Nitro and/or 7-Nitro derivativePyridine ring directs meta; harsh conditions required.
HalogenationBr₂/FeBr₃6-Bromo and/or 7-Bromo derivativeSimilar to nitration, substitution on the deactivated pyridine ring.
Friedel-Crafts AcylationRCOCl/AlCl₃Likely unreactive or low yieldLewis acid catalyst coordinates strongly to the pyridine nitrogen, further deactivating the system.

Nucleophilic Aromatic Substitution (SNAr): Pyridine derivatives readily undergo nucleophilic aromatic substitution, particularly at positions C-2 and C-4 (ortho and para to the nitrogen), if a suitable leaving group is present. stackexchange.comquimicaorganica.orgquora.com For the furo[2,3-c]pyridine core, this corresponds to the C-5 and C-7 positions. The reaction proceeds via a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atom. Therefore, if a derivative of this compound bearing a halogen or another good leaving group at the C-5 or C-7 position were synthesized, it would be expected to react with a variety of nucleophiles (e.g., alkoxides, amines, thiolates) to yield the corresponding substituted products. Research on 4-chlorofuro[3,2-c]pyridines has demonstrated the displacement of the chlorine atom by various nucleophiles. researchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

SubstrateNucleophilePotential Product
7-Chloro-2,4-methanofuro[2,3-c]pyridineSodium Methoxide (NaOMe)7-Methoxy-2,4-methanofuro[2,3-c]pyridine
7-Chloro-2,4-methanofuro[2,3-c]pyridineAmmonia (NH₃)7-Amino-2,4-methanofuro[2,3-c]pyridine
5-Bromo-2,4-methanofuro[2,3-c]pyridinePiperidine5-(Piperidin-1-yl)-2,4-methanofuro[2,3-c]pyridine

Transformations Involving the 2,4-Methano Bridge: Rearrangements and Scission Reactions

The 2,4-methano bridge introduces significant strain into the molecular framework, analogous to that seen in norbornane systems. This strain energy can be a driving force for reactions that lead to more stable, less-strained structures.

Rearrangements: Under acidic conditions, protonation of the furan oxygen could initiate Wagner-Meerwein-type rearrangements. Cleavage of the C4-O bond could generate a carbocationic intermediate that could undergo skeletal reorganization to alleviate ring strain, leading to novel polycyclic isomers.

Scission Reactions: The strained C-C and C-O bonds of the bridge are potential sites for cleavage reactions.

Reductive Scission: Treatment with dissolving metal reducing agents (e.g., Na/NH₃) or certain transition metal catalysts under a hydrogen atmosphere could lead to the cleavage of the C2-C4 bond, resulting in a di- or tetrahydofuro[2,3-c]pyridine derivative.

Oxidative Scission: Strong oxidizing agents could cleave the bridge, potentially leading to the formation of dicarbonyl compounds or other highly functionalized furo[2,3-c]pyridine derivatives.

Heterocycle Ring-Opening and Ring-Closing Mechanisms

The stability of the aromatic furopyridine system is high, but under specific conditions, ring-opening reactions can be induced.

Pyridine Ring-Opening: A well-established pathway for pyridine ring-opening is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. researchgate.net This process would begin with the quaternization of the pyridine nitrogen (e.g., with an alkyl halide) to form a pyridinium salt. This activation step makes the ring highly susceptible to attack by a strong nucleophile (like amide or hydroxide ions) at C-5 or C-7. The initial addition is followed by the opening of the pyridine ring to form a stable open-chain intermediate. This intermediate can then undergo further transformations or, in some cases, re-cyclize to form a different heterocyclic or carbocyclic system. nih.gov

Furan Ring-Opening: The furan ring is susceptible to opening under strong acidic conditions. Protonation can lead to a cascade of reactions resulting in the formation of a 1,4-dicarbonyl compound, which would remain attached to the pyridine core.

Oxidation and Reduction Chemistry of the Polycyclic System

The scaffold possesses multiple sites that can undergo oxidation or reduction.

Oxidation:

N-Oxidation: The pyridine nitrogen can be selectively oxidized using peroxy acids (e.g., m-CPBA) or hydrogen peroxide to form the corresponding N-oxide. doi.org The formation of the this compound N-oxide would significantly alter the electronic character of the pyridine ring, making it more susceptible to both nucleophilic and certain electrophilic substitution reactions.

C-H Oxidation: Transition metal catalysts are known to mediate the oxidation of C(sp³)-H bonds adjacent to a pyridine ring. nih.gov It is plausible that the methylene C-H bonds of the methano bridge could be oxidized to a carbonyl group under such conditions, yielding a ketone.

Reduction:

Catalytic Hydrogenation: The pyridine ring can be readily reduced to a piperidine ring via catalytic hydrogenation over catalysts like palladium (Pd), platinum (Pt), or rhodium (Rh). This transformation would remove the aromaticity of the pyridine ring and create a saturated, flexible piperidine ring fused to the furan system. Under more forcing conditions, the furan ring may also be reduced, potentially leading to hydrogenolysis of the C-O bonds and opening of the furan ring.

Table 3: Summary of Potential Oxidation and Reduction Reactions

Reaction TypeReagentsPotential Product
N-Oxidationm-CPBAThis compound N-oxide
Pyridine Ring ReductionH₂, Pd/C2,4-Methano-5,6,7,8-tetrahydrofuro[2,3-c]pyridine
Bridge C-H OxidationCu(OAc)₂, O₂2,4-Methanofuro[2,3-c]pyridin-9-one

Metal-Mediated and Organocatalytic Transformations of the Scaffold

The pyridine moiety is an excellent directing group in modern synthetic chemistry.

Metal-Mediated Transformations: The nitrogen lone pair can act as a binding site for transition metals, directing catalytic activity to specific C-H bonds on the scaffold. Catalytic systems based on palladium, rhodium, or iridium could potentially functionalize the C-7 position through a C-H activation/functionalization pathway. nih.gov This would allow for the introduction of various substituents, such as aryl, alkyl, or boryl groups, without the need for pre-installing a leaving group. Furthermore, the strained nature of the methano bridge, particularly if an olefin were incorporated (as in pyridinonorbornene systems), could make the molecule a substrate for Ring-Opening Metathesis Polymerization (ROMP). chemrxiv.org

Organocatalytic Transformations: While the core scaffold itself is not a typical organocatalyst, its derivatives could be. For instance, an amino group introduced at the C-7 position could participate in enamine or iminium ion catalysis. Moreover, the basic nitrogen of the pyridine ring can itself play a role in catalysis. Coordination of the pyridine nitrogen to a metal center can enhance the organocatalytic activity of another functional group within the same molecule, a concept known as metal-mediated organocatalysis. nih.gov This principle could be applied to functionalized derivatives of this compound to achieve novel catalytic transformations.

Spectroscopic and Structural Characterization Methodologies for 2,4 Methanofuro 2,3 C Pyridine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 2,4-Methanofuro[2,3-C]pyridine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be determined.

¹H NMR spectroscopy provides information on the chemical environment and spatial relationships of protons. For the rigid, bridged structure of this compound, distinct chemical shifts (δ) are expected for the protons on the pyridine (B92270) and furan (B31954) rings, as well as for those on the methano bridge. The coupling constants (J) between adjacent protons are particularly informative, revealing dihedral angles and thus confirming the stereochemistry of the bridged system.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon resonances for the pyridine and furan moieties would appear in the aromatic region, while the carbons of the methano bridge would be found in the aliphatic region. The chemical shifts are sensitive to the electronic environment, offering clues about the nature of the bonding within the heterocyclic framework. grafiati.comipb.pt

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule and confirming the fusion of the furan and pyridine rings, as well as the position of the methano bridge.

A representative table of expected NMR data, based on analogous furo[2,3-c]pyridine (B168854) structures, is provided below. researchgate.net

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H-3AromaticC-3a, C-4
H-5AromaticC-4, C-7, C-7a
H-7AromaticC-5, C-7a
CH₂ (bridge)AliphaticC-2, C-4

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is achieved by distinguishing between ions with the same nominal mass but different elemental compositions.

Fragmentation analysis , typically performed using techniques like Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), offers insights into the molecule's structure. The fragmentation of the molecular ion of this compound would be expected to proceed through characteristic pathways, such as the loss of small neutral molecules or radicals from the pyridine or furan rings. The rigid methano bridge would likely influence the fragmentation, potentially leading to specific retro-Diels-Alder type cleavages. The observed fragment ions can be used to piece together the structure of the parent molecule. nih.gov

A table of expected mass spectrometric data is presented below.

Technique Data Obtained Expected Value/Observation for C₈H₇NO
HRMS (ESI+)Exact mass of [M+H]⁺m/z 134.0600
EI-MSMolecular ion peak (M⁺)m/z 133
MS/MSKey Fragment IonsLoss of HCN, CO, and fragments related to the bridged structure

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic "fingerprint" of the molecule.

Key vibrational modes expected for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. asianpubs.org

C=C and C=N stretching: These vibrations from the pyridine and furan rings would appear in the 1600-1450 cm⁻¹ region. up.ac.za

C-O-C stretching: The ether linkage in the furan ring would exhibit a strong absorption band, likely in the 1250-1050 cm⁻¹ range.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic protons provide further structural information and are found in the fingerprint region (below 1500 cm⁻¹). asianpubs.org

Aliphatic C-H stretching: The C-H bonds of the methano bridge would show stretching vibrations just below 3000 cm⁻¹. vscht.cz

The specific frequencies of these vibrations can be influenced by the rigid, strained nature of the bridged ring system.

A table of expected characteristic IR absorption bands is provided below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2990 - 2850Medium
C=C and C=N Ring Stretch1600 - 1450Medium to Strong
C-O-C Stretch (furan)1250 - 1050Strong
Aromatic C-H Bend900 - 675Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. soton.ac.uk

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformation: The exact conformation of the bridged ring system in the solid state.

Stereochemistry: The absolute configuration of any chiral centers can be determined, which is particularly relevant for bridged systems that may be chiral.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions. mdpi.com

For a compound like this compound, X-ray crystallography would definitively confirm the bridged structure and the fusion of the heterocyclic rings.

A table of representative crystallographic data that could be obtained is shown below.

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
ZNumber of molecules per unit cell
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between three bonded atoms

Chiroptical Methods: Optical Rotation and Circular Dichroism for Enantiomeric Purity and Stereochemical Assessment

Chiroptical methods, such as optical rotation and circular dichroism (CD), are essential for studying the stereochemical properties of chiral molecules. If this compound is synthesized in an enantiomerically enriched or pure form, these techniques can be used to assess its enantiomeric purity and assign its absolute configuration.

Optical Rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property of a chiral compound and can be used to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. For this compound, the aromatic rings act as chromophores. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations. nih.gov This provides a powerful tool for stereochemical assessment in the absence of an X-ray crystal structure. researchgate.net

A table of representative chiroptical data is provided below.

Technique Parameter Information Provided
PolarimetrySpecific Rotation [α]Enantiomeric purity and direction of rotation (+ or -)
Circular DichroismCotton Effect (Δε)Information on absolute configuration and molecular conformation

Computational and Theoretical Chemistry Studies of 2,4 Methanofuro 2,3 C Pyridine

Quantum Chemical Calculations of Electronic Structure and Energetic Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4-Methanofuro[2,3-C]pyridine, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure and energetic stability. nih.govclinicsearchonline.org

Energetic Stability: The thermodynamic stability of the this compound scaffold would be assessed by calculating its heat of formation and strain energy. researchgate.net Bridged bicyclic systems inherently possess ring strain due to the distortion of bond angles from their ideal values. beilstein-journals.orglibretexts.org Quantum chemical methods can precisely quantify this strain energy by comparing the energy of the optimized structure to that of a strain-free reference compound. For instance, the strain energy of oxetane, a four-membered cyclic ether, is approximately 25.5 kcal/mol, which significantly influences its reactivity. beilstein-journals.org Similar calculations for this compound would be crucial for understanding its stability and potential for ring-opening reactions. msu.edu

A summary of typical parameters obtained from quantum chemical calculations for heterocyclic compounds is presented in Table 1.

PropertyDescriptionSignificance for this compound
Total Energy The total electronic and nuclear energy of the molecule at its optimized geometry.Provides a baseline for comparing the stability of different isomers or conformers.
Heat of Formation The enthalpy change when the compound is formed from its constituent elements in their standard states.A key thermodynamic parameter indicating the intrinsic stability of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons; indicates sites of electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons; indicates sites of nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap generally implies higher kinetic stability and lower chemical reactivity. acs.org
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Strain Energy The excess energy arising from distorted bond angles and lengths compared to a strain-free model.Quantifies the inherent instability due to the bridged bicyclic structure, influencing its reactivity. beilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations of the Bridged System

The three-dimensional structure and flexibility of the this compound are critical determinants of its interactions and properties. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools to explore these aspects. beilstein-journals.orgresearchgate.net

Conformational Analysis: The bridged nature of the methano group introduces significant rigidity to the furo[2,3-c]pyridine (B168854) core. beilstein-journals.orgcnr.it A systematic search of the potential energy surface would be performed to identify the most stable conformer(s) and any accessible transition states between them. This is particularly important for understanding the puckering of the rings and the relative orientation of substituents. Quantum mechanical methods, such as DFT, would be used to accurately calculate the energies of these different conformations. researchgate.net

Key insights from these studies for this compound would include:

The preferred puckering of the furan (B31954) and pyridine (B92270) rings.

The energy barriers for any conformational changes.

The behavior of the molecule in different solvent environments.

Reaction Mechanism Predictions and Transition State Elucidation using Computational Models

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the activation energies, which determine the reaction rates. unjani.ac.id

For this compound, computational models could be used to predict its reactivity in various chemical transformations. For example, the mechanism of its synthesis, such as an intramolecular cyclization, could be modeled to understand the factors controlling yield and regioselectivity. nih.govresearchgate.net DFT calculations are particularly well-suited for locating the transition state structures for each elementary step of a proposed reaction mechanism. nih.govacs.org

A computational study on the synthesis of bridged heterocycles, for instance, used transition state energy calculations to explain the observed diastereoselectivity. nih.gov Similarly, for the formation of furo[2,3-b]pyridines, cascade reactions involving intramolecular additions have been elucidated computationally. researchgate.net For this compound, theoretical models could predict the most likely sites for electrophilic aromatic substitution on the pyridine ring or potential ring-opening reactions of the strained furan ring. mdpi.com

The following table outlines the types of data that would be generated in a computational study of a reaction mechanism for this compound.

ParameterComputational MethodSignificance for this compound
Reactant/Product Geometries Geometry Optimization (e.g., DFT)Provides the 3D structures of all species in the reaction.
Intermediate Structures Geometry OptimizationIdentifies any stable molecules formed along the reaction pathway.
Transition State (TS) Structures TS Search Algorithms (e.g., QST2/3)Determines the geometry of the highest energy point along the reaction coordinate for each step. acs.org
Activation Energy (ΔG‡) Frequency Calculation on TS and ReactantsThe energy barrier that must be overcome for the reaction to proceed; determines the reaction rate.
Reaction Energy (ΔG_rxn) Calculation of Gibbs Free Energy of Reactants and ProductsDetermines the thermodynamic favorability (exergonic or endergonic) of the reaction.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

DFT has become a highly reliable tool for predicting various spectroscopic properties, which is essential for the structural elucidation of new compounds. rsc.org For this compound, DFT calculations would provide theoretical spectra that can be directly compared with experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose and has shown good accuracy for a wide range of organic molecules, including heterocyclic systems. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov This is invaluable for assigning experimental peaks and confirming the proposed structure, especially for complex, non-symmetric molecules.

The table below summarizes the spectroscopic properties that can be predicted using DFT.

Spectroscopic TechniquePredicted ParameterComputational ApproachUtility for this compound
Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ), Coupling Constants (J)GIAO, DFT (e.g., B3LYP)Aids in the assignment of experimental ¹H and ¹³C NMR spectra, confirming connectivity and stereochemistry. researchgate.net
Infrared (IR) & Raman Spectroscopy Vibrational Frequencies (cm⁻¹), IntensitiesFrequency Calculations (DFT)Helps to identify characteristic functional groups and confirm the molecular structure by matching with experimental spectra. researchgate.net
UV-Vis Spectroscopy Electronic Transition Energies (λ_max)Time-Dependent DFT (TD-DFT)Predicts the wavelengths of maximum absorption, providing insight into the electronic structure and conjugation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in a Non-Clinical Context

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. chemrevlett.com While often used in drug discovery, QSAR can be applied in various non-clinical contexts, such as predicting material properties, toxicity, or other chemical characteristics.

For a class of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with varied substituents and measuring a specific property of interest. Computational chemistry would then be used to calculate a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

QSAR models have been successfully developed for other furopyridine and pyrimidine (B1678525) derivatives to understand their anticancer activities. grafiati.commdpi.com In a non-clinical context for this compound derivatives, a QSAR model could be built to predict, for example, their affinity for a particular material, their stability under specific conditions, or their performance as a ligand in a catalytic system.

The steps to build a QSAR model would include:

Data Set Generation: Synthesize and test a series of this compound derivatives.

Descriptor Calculation: Compute a wide range of molecular descriptors for each compound using software.

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation linking the descriptors to the observed activity.

Model Validation: rigorously test the model's predictive power using internal and external validation techniques. nih.gov

A statistically significant QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized properties. chemrevlett.com

Research Applications and Utility in Chemical Science

Scaffold Development in Modern Organic Synthesis

The furo[2,3-c]pyridine (B168854) framework is a privileged scaffold in organic synthesis, primarily due to its prevalence in biologically active molecules. Synthetic chemists have developed numerous methods to construct and functionalize this heterocyclic system. A key strategy involves the regioselective lithiation of the parent furo[2,3-c]pyridine. Using reagents like n-butyllithium (n-BuLi) and superbases such as [n-BuLi/LiDMAE], chemists can precisely introduce substituents at various positions around the ring system. researchgate.net This controlled functionalization is critical for building molecular complexity and has been used to synthesize polysubstituted furo[2,3-c]pyridines, which are precursors for more intricate molecules like bifunctional ligands. researchgate.net

Furthermore, the synthesis of the furo[2,3-c]pyridine core itself has been a subject of optimization. One-pot procedures involving Sonogashira coupling followed by heteroannulation have provided efficient access to this scaffold. researchgate.netnih.gov These synthetic advancements are crucial as they enable the large-scale production of the core structure, facilitating its use in extensive structure-activity relationship (SAR) studies. nih.gov The development of these synthetic tools underscores the scaffold's importance as a foundational element for creating new chemical entities. researchgate.netnih.gov

Contributions to Materials Science: Fluorescent Properties and Optoelectronic Applications

Derivatives of the furo[2,3-c]pyridine scaffold have shown significant promise in the field of materials science, particularly due to their fluorescent and optoelectronic properties. The rigid, planar structure of the fused ring system can facilitate strong π-π stacking and intermolecular interactions, which are desirable for creating organized molecular assemblies. Certain derivatives, such as furo[2,3-c]acridine, have been noted to exhibit blue fluorescence. grafiati.com

The incorporation of the furo[2,3-c]pyridine core into larger, more complex structures is a key area of exploration. For instance, these scaffolds are used as precursors for advanced materials like fluorescent dyes. lookchem.com Research has also focused on creating novel triazole-functionalized furo[2,3-c]pyridines, which are highly fluorescent and have potential as small molecule probes for imaging. researchgate.netacs.org The development of iridium complexes incorporating furopyridine-based ligands for use in phosphorescent organic light-emitting diodes (PhOLEDs) further highlights the scaffold's utility in advanced optoelectronic applications. d-nb.info

Role as Ligands in Catalysis: N-Heterocyclic Carbenes (NHCs) and Related Complexes

The nitrogen atom in the pyridine (B92270) ring of the furo[2,3-c]pyridine scaffold makes it an excellent candidate for use as a ligand in transition metal catalysis. The synthesis of 2,2'- or 7,7'-bifuro[2,3-c]pyridine ligands has been achieved through palladium- or nickel-catalyzed coupling reactions. researchgate.net These bidentate ligands can coordinate with metal centers to form stable complexes that may exhibit catalytic activity.

While specific applications of N-Heterocyclic Carbenes (NHCs) derived directly from the furo[2,3-c]pyridine isomer are not extensively detailed, the broader class of furopyridines has been explored in this context. researchgate.net The general principle involves the generation of a carbene on the heterocyclic ring, which can then act as a strong σ-donating ligand for various metals. The use of bulky diphosphine ligands like IPr (an NHC) in cross-coupling reactions involving bromo-furo[2,3-c]pyridine highlights the interplay between the scaffold and modern catalytic systems. smolecule.com The development of such ligands is an active area of research, aimed at creating novel catalysts with enhanced stability and reactivity.

Design of Chemical Probes for Biochemical Pathways (Non-Clinical Investigations)

The unique structure of the furo[2,3-c]pyridine core makes it a suitable foundation for the design of chemical probes to investigate biological systems. For example, Furo[2,3-c]pyridin-3(2H)-one has been identified as a potential chemical probe for studying enzyme mechanisms or cellular pathways in biochemical research. smolecule.com These probes can be designed to interact with specific biological targets, allowing researchers to interrogate their function in a controlled, non-clinical setting. The development of novel fluorescent derivatives, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines, further expands their utility as probes for optical or cellular imaging. researchgate.netacs.org

Exploration in Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition or Receptor Binding in in vitro or non-human in vivo models

One of the most significant applications of the furo[2,3-c]pyridine scaffold is in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for identifying enzyme inhibitors. Derivatives have shown potent inhibitory activity against several important biological targets.

A notable example is the discovery of 7-aminofuro[2,3-c]pyridine derivatives as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a key enzyme in inflammatory and cancer pathways. nih.gov SAR studies revealed that substitution at the 7-amino position was crucial for activity and selectivity, leading to the identification of a compound with good pharmacokinetic properties in mice and activity in an in vivo cancer model. nih.gov

In another major area, derivatives of furo[2,3-c]pyridin-3(2H)-one have been investigated as inhibitors of HIV-1 reverse transcriptase (RT). smolecule.comacs.org A stereoselective synthesis was developed to produce specific enantiomers of furo[2,3-c]pyridine thiopyrimidine ethers, which were found to be extremely potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), effective even against drug-resistant viral strains. acs.org These extensive SAR studies demonstrate the power of the furo[2,3-c]pyridine scaffold in developing targeted therapeutic agents.

Future Directions and Emerging Research Avenues for 2,4 Methanofuro 2,3 C Pyridine

Development of Eco-Friendly and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the furo[2,3-c]pyridine (B168854) scaffold, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction has emerged as a powerful tool. nih.govsemanticscholar.orgacs.orgresearchgate.netnih.gov This reaction offers an efficient, one-pot synthesis of highly functionalized molecules, inherently reducing waste compared to multi-step syntheses. researchgate.net

Recent advancements have focused on making the GBB reaction even more sustainable. For instance, researchers have successfully optimized the reaction to proceed at room temperature, eliminating the need for microwave irradiation and thus reducing energy consumption. semanticscholar.orgacs.org The use of reusable and water-compatible Lewis acid catalysts like Yb(OTf)₃ further enhances the green credentials of this synthetic route by allowing for catalyst recycling and minimizing solvent waste. researchgate.net

Future research will likely focus on adapting these sustainable methods for the synthesis of the more complex 2,4-methanofuro[2,3-c]pyridine. The challenge will be to incorporate the methano-bridge constraint into these existing eco-friendly protocols.

Table 1: Comparison of Synthetic Conditions for Furo[2,3-c]pyridine Scaffolds

MethodCatalystConditionsSustainability Aspect
Traditional GBBPerchloric acid or Scandium triflateMicrowave, 80°COne-pot reaction
Optimized GBBHCl/dioxaneRoom temperatureReduced energy consumption
Catalytic GBBYb(OTf)₃Solvent-free, microwaveReusable catalyst, solvent-free

Integration with Automated Synthesis and Flow Chemistry Methodologies

Automated synthesis and flow chemistry are transforming the landscape of chemical research and production, offering enhanced safety, scalability, and efficiency. While specific applications to this compound have not yet been reported, the synthesis of related heterocyclic systems, such as 1,4,6,7-tetrahydro-5H- nih.govsemanticscholar.orgacs.orgtriazolo[4,5-c]pyridines, has been successfully translated to a continuous-flow process. rsc.org

This approach is particularly advantageous when dealing with hazardous reagents, such as azides, which are sometimes used in the synthesis of nitrogen-containing heterocycles. rsc.org Flow chemistry allows for the in-situ generation and immediate consumption of such reagents, minimizing the risks associated with their handling and storage. scholaris.ca

The future integration of automated synthesis and flow chemistry with the production of this compound could enable the rapid generation of a library of derivatives for screening purposes. This would be facilitated by the modular nature of multicomponent reactions like the GBB, which are well-suited for automated platforms. acsmedchem.org

Exploration of Novel Reactivity and Catalytic Transformations

The functionalization of the furo[2,3-c]pyridine core is key to diversifying its properties and applications. Research on related systems has demonstrated the utility of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, for introducing a variety of substituents onto the pyridine (B92270) ring. researchgate.netresearchgate.net Electrophilic cyclization is another established method for constructing the furan (B31954) ring in this scaffold. scribd.com

Future investigations into the reactivity of this compound will likely explore the unique influence of the methano-bridge on the electronic properties and reactivity of the heterocyclic system. This could lead to the discovery of novel transformations and the development of new catalytic systems tailored to this specific scaffold. The exploration of C-H activation and functionalization could provide more direct and atom-economical routes to novel derivatives. researchgate.net

Computational Design and Predictive Modeling for Targeted Synthesis and Applications

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. For the furo[2,3-c]pyridine scaffold, molecular docking and molecular dynamics (MD) simulations have been employed to investigate the interactions of its derivatives with biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and Toll-like receptors (TLRs). nih.govacs.org These computational studies help to elucidate the structure-activity relationships (SAR) and guide the design of more potent and selective compounds. researchgate.netacs.org

For this compound, computational modeling can be used to predict its three-dimensional structure and electronic properties. This information can then be used to design targeted synthetic strategies and to predict its potential applications. For example, by modeling the interaction of virtual derivatives with various protein binding sites, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity. uantwerpen.be

Table 2: Computationally Studied Furo[2,3-c]pyridine Derivatives and Their Targets

Derivative ClassBiological TargetComputational Method
Furopyridine analoguesEGFRMolecular docking, MD simulations
2,3-Diamino-furo[2,3-c]pyridinesToll-like Receptor 8 (TLR8)SAR analysis
8-Oxoadenine derivativesToll-like Receptor 7 (TLR7)Computational design

Uncovering Undiscovered Biological Activities through Chemical Biology Approaches (Non-Clinical)

The furo[2,3-c]pyridine scaffold is present in a number of biologically active compounds. Derivatives have been reported to possess a range of non-clinical biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govacs.org For example, certain furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer. nih.gov Others have been found to act as selective agonists of Toll-like receptor 8 (TLR8), demonstrating immunostimulating effects. acsmedchem.orgmdpi.com

The unique and rigid structure of this compound makes it an intriguing candidate for screening in various biological assays. Chemical biology approaches, utilizing high-throughput screening of compound libraries against a wide range of biological targets, could uncover novel and unexpected activities for derivatives of this scaffold. The insights gained from such studies could pave the way for the development of new research tools and potential therapeutic leads.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Methanofuro[2,3-C]pyridine derivatives, and what key intermediates are involved?

  • Methodological Answer : A widely used approach involves starting with substituted pyridine precursors. For example, 2-amino-3-nitro-4-methylpyridine can be converted into intermediates like 7-chloropyrrolo[2,3-c]pyridine, followed by functionalization (e.g., alkylation or arylation) to introduce substituents. Gold-catalyzed intramolecular hydroarylation of alkynyl-tethered carboxamides offers an alternative for fused-ring formation . Key intermediates include halogenated derivatives (e.g., 7-chloro analogs) for downstream cross-coupling reactions.

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies aromatic protons and heteroatom environments. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography resolves fused-ring conformation and substituent orientation, while FT-IR spectroscopy verifies functional groups like aldehydes or amines .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A431 for EGFR-overexpressing cells) assess antiproliferative activity. Antioxidant efficacy is measured via DPPH radical scavenging (IC₅₀ values). Antimicrobial activity is evaluated using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests against pathogens like Yersinia enterocolitica .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict the biological activity of novel this compound analogs?

  • Methodological Answer : 3D-QSAR models (e.g., CoMFA or CoMSIA) correlate substituent physicochemical properties (steric, electrostatic, hydrophobic) with activity. For example, electron-withdrawing groups (Cl, NO₂) enhance antioxidant activity by stabilizing radical intermediates, while bulky substituents may improve receptor binding in cytotoxicity assays. Validation metrics (q², r²) ensure model reliability .

Q. What strategies can resolve contradictions in biological activity data across different derivatives of this compound?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell line passage number, solvent controls). Analyze substituent electronic effects (Hammett σ values) and lipophilicity (logP) to identify outliers. Use multivariate statistics (PCA or PLS) to deconvolute overlapping variables .

Q. How does the presence of electron-withdrawing or electron-donating substituents influence the antioxidant efficacy of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (Cl, Br, NO₂) increase radical scavenging by stabilizing transition states via resonance or inductive effects (e.g., IC₅₀ = 223.2 µM for nitro-substituted derivatives). Conversely, electron-donating groups (OCH₃, CH₃) reduce activity by destabilizing radical intermediates .

Q. What in silico approaches are recommended for optimizing the pharmacokinetic properties of this compound-based drug candidates?

  • Methodological Answer : Molecular docking (AutoDock, Glide) predicts binding affinity to targets like EGFR or proton pumps. ADMET prediction tools (SwissADME, pkCSM) optimize logP (<5), solubility, and cytochrome P450 inhibition. QSPR models link molecular descriptors (polar surface area, H-bond donors) to bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced EGFR-targeted cytotoxicity?

  • Methodological Answer : Introduce substituents (e.g., morpholinyl or piperazinyl groups) to improve EGFR binding via hydrogen bonding or π-π stacking. Prioritize derivatives with IC₅₀ < 10 µM in A431 cells (p53-null, EGFR-high). Validate selectivity using kinase profiling assays .

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